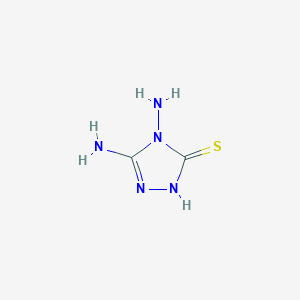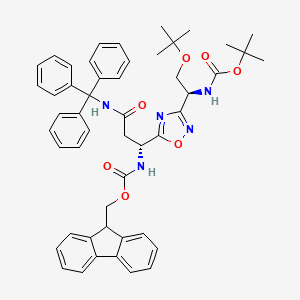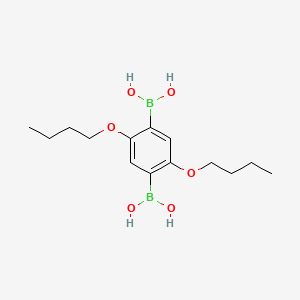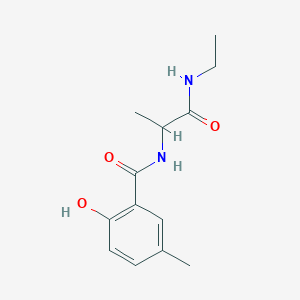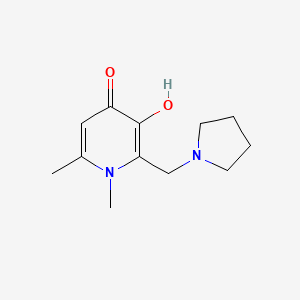
3-hydroxy-1,6-dimethyl-2-(pyrrolidin-1-ylmethyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-1,6-dimethyl-2-(pyrrolidin-1-ylmethyl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1,6-dimethyl-2-(pyrrolidin-1-ylmethyl)pyridin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidinyl Group: This step might involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Hydroxylation and Methylation: These steps can be carried out using specific reagents under controlled conditions to introduce the hydroxyl and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides or other nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
3-hydroxy-1,6-dimethyl-2-(pyrrolidin-1-ylmethyl)pyridin-4(1H)-one could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, potentially as an enzyme inhibitor or receptor ligand.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Using it in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might:
Bind to Enzymes: Inhibiting their activity by occupying the active site.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Influencing processes such as cell division or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-1,6-dimethylpyridin-4(1H)-one: Lacks the pyrrolidinyl group.
3-hydroxy-1,6-dimethyl-2-(methylamino)pyridin-4(1H)-one: Has a different substituent on the nitrogen atom.
Uniqueness
3-hydroxy-1,6-dimethyl-2-(pyrrolidin-1-ylmethyl)pyridin-4(1H)-one is unique due to its specific substitution pattern, which might confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-hydroxy-1,6-dimethyl-2-(pyrrolidin-1-ylmethyl)pyridin-4-one |
InChI |
InChI=1S/C12H18N2O2/c1-9-7-11(15)12(16)10(13(9)2)8-14-5-3-4-6-14/h7,16H,3-6,8H2,1-2H3 |
InChI Key |
HAKOJYUPLDIZTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(N1C)CN2CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14899508.png)




![4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B14899533.png)
